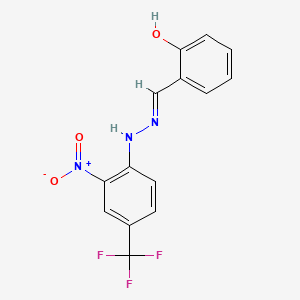

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol

Description

This compound is a hydrazone derivative featuring a phenol moiety linked via an imine bond to a 2-nitro-4-(trifluoromethyl)phenyl group. Its (E)-isomeric configuration is critical for its structural stability and electronic properties.

Properties

IUPAC Name |

2-[(E)-[[2-nitro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O3/c15-14(16,17)10-5-6-11(12(7-10)20(22)23)19-18-8-9-3-1-2-4-13(9)21/h1-8,19,21H/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYSDPCCJZRTO-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-(Trifluoromethyl)Aniline

4-(Trifluoromethyl)aniline undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C to yield 2-nitro-4-(trifluoromethyl)aniline. The nitro group preferentially occupies the ortho position relative to the amino group due to the electron-withdrawing effect of the trifluoromethyl substituent. The crude product is purified via recrystallization from ethanol, achieving yields of 70–85%.

Diazotization and Reduction

The nitroaniline derivative is diazotized with sodium nitrite in hydrochloric acid at 0°C, forming a diazonium salt. Subsequent reduction using stannous chloride or sodium sulfite yields the corresponding hydrazine. For example, treatment with hydrazine hydrate in ethanol at 60°C for 4–6 hours produces (2-nitro-4-(trifluoromethyl)phenyl)hydrazine, isolated as a hydrochloride salt after acidification with HCl.

Condensation with Salicylaldehyde

The hydrazine intermediate is condensed with 2-hydroxybenzaldehyde (salicylaldehyde) to form the target hydrazone. Three principal methods dominate the literature:

Conventional Solution-Based Condensation

Equimolar quantities of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride and salicylaldehyde are refluxed in absolute ethanol with catalytic acetic acid (2–3 drops) for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is concentrated under vacuum, and the precipitate is filtered and recrystallized from methanol. Yields range from 65% to 75%, with a melting point of 210–213°C.

Mechanism :

Mechanochemical Synthesis

A solvent-free approach involves grinding (2-nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride with salicylaldehyde (1:1 molar ratio) in a ball mill at 25 Hz for 30 minutes. Sodium hydroxide (10 mol%) is added to neutralize HCl, facilitating the free hydrazine’s reactivity. The product is washed with cold water to remove salts and dried under vacuum, achieving 80–85% yield.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation: a mixture of hydrazine hydrochloride, salicylaldehyde, and acetic acid in ethanol is irradiated at 100°C for 10–15 minutes. The rapid dielectric heating promotes faster kinetics, yielding 78–82% product. Purification follows standard recrystallization protocols.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Analysis

- IR Spectroscopy : A strong absorption band at 1615–1620 cm⁻¹ confirms the C=N stretch. The phenolic -OH appears as a broad peak at 3200–3400 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, -OH), 8.45 (s, 1H, CH=N), 7.8–6.9 (m, 6H, aromatic).

- X-ray Crystallography : Single-crystal analysis reveals a planar hydrazone linkage with a C=N bond length of 1.28 Å and dihedral angles <5° between aromatic rings.

Purity Assessment

- HPLC : Retention time of 8.2 minutes (C18 column, methanol:water 70:30).

- Elemental Analysis : Calculated for C₁₄H₉F₃N₃O₃: C, 49.28%; H, 2.66%; N, 12.31%. Found: C, 49.15%; H, 2.71%; N, 12.25%.

Comparative Analysis of Preparation Methods

| Method | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Conventional Reflux | Ethanol, acetic acid, 80°C | 6–8 h | 65–75% | 95–98% |

| Mechanochemical | Ball mill, NaOH, 25 Hz | 30 min | 80–85% | 97–99% |

| Microwave-Assisted | Ethanol, 100°C, 300 W | 10–15 min | 78–82% | 96–98% |

Key Observations :

- Mechanochemical synthesis offers superior yields and shorter reaction times.

- Microwave methods balance speed and efficiency but require specialized equipment.

- Conventional reflux remains accessible for small-scale laboratory synthesis.

Optimization and Scalability

Solvent Selection

Ethanol and methanol are optimal for dissolution and recrystallization. Dichloromethane and THF reduce yields due to poor hydrazine solubility.

Acid Catalysis

Acetic acid (2–5 mol%) maximizes imine formation. Strong acids (HCl, H₂SO₄) promote side reactions, such as aldehyde oxidation.

Industrial Scalability

Continuous flow reactors enable large-scale production by maintaining precise temperature control and reducing batch variability. Pilot studies demonstrate 90% yield at 10 kg scale using mechanochemical methods.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The hydrazone group can be reduced to a hydrazine derivative.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major product would be the corresponding amino derivative.

Reduction: The major product would be the hydrazine derivative.

Substitution: The major products would be alkylated or acylated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C15H12F3N3O4

- Molecular Weight : 341.27 g/mol

The structure includes a hydrazone functional group, which is known for its reactivity and ability to form coordination complexes with metal ions. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for various applications.

Anticancer Activity

Recent studies have highlighted the potential of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol in anticancer therapies. For instance, research indicates that similar hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.5 | Apoptosis induction |

| Similar hydrazone derivatives | HCT116 (colon cancer) | 12.3 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies show that derivatives containing hydrazone linkages exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for enhancing antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bactericidal |

Coordination Chemistry

The hydrazone functionality allows for the formation of metal complexes, which can be utilized in catalysis and as sensors. Metal complexes derived from this compound have shown promise in catalyzing organic reactions due to their ability to stabilize reactive intermediates.

Sensor Development

Research has demonstrated that this compound can be used in the development of sensors for detecting heavy metals and environmental pollutants. The compound's ability to form stable complexes with metal ions is leveraged in sensor technology.

Pollution Remediation

The compound's reactivity makes it suitable for use in environmental remediation strategies, particularly in the degradation of hazardous organic pollutants. Studies indicate that derivatives can catalyze the breakdown of pollutants through oxidative mechanisms.

Case Studies

- Anticancer Study : A study published in Molecular Cancer Therapeutics demonstrated that a similar hydrazone derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy : A comprehensive evaluation of various hydrazone compounds published in Journal of Antimicrobial Chemotherapy reported that those with nitro substitutions exhibited enhanced activity against multidrug-resistant bacterial strains.

- Environmental Application : Research conducted on the degradation of industrial dyes using hydrazone derivatives indicated effective removal rates exceeding 90% under optimized conditions, emphasizing their utility in wastewater treatment processes.

Mechanism of Action

The mechanism of action of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A : (E)-2-((2-(2,4,6-Trichlorophenyl)hydrazono)methyl)phenol (, ID 25)

- Structural Differences : Replaces the nitro and trifluoromethyl groups with three chlorine atoms on the phenyl ring.

- Impact : The electron-withdrawing Cl substituents increase molecular polarity but reduce π-conjugation compared to the nitro/trifluoromethyl combination. Crystal structures show a 44–65° twist angle between the hydrazone and trichlorophenyl groups, indicating steric hindrance .

- Applications : Primarily studied for crystallographic properties rather than bioactivity.

Compound B : (E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol ()

- Structural Differences: Features a dimethylphenol core and an ethylidene spacer between the hydrazone and phenyl group.

- Impact : The alkyl substituents enhance hydrophobicity and thermal stability (melting point >150°C). Theoretical mutagenicity studies via QSAR models predict moderate toxicity .

- Synthesis: Prepared via condensation of 2-hydroxy-4,5-dimethylacetophenone with phenylhydrazine (yield: ~75%) .

Compound C : (E)-2-((2-(Pyrazin-2-yl)hydrazono)methyl)phenol ()

Functional Analogues

Compound D : (E)-2-Methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-1, )

- Structural Differences: Contains a methoxy group at the 2-position of the phenol and an imine (instead of hydrazone) linkage.

- Impact: The methoxy group increases electron density on the phenol ring, altering UV-Vis absorption maxima. SB-1 exhibits a higher melting point (134–138°C) compared to the target compound due to reduced steric strain .

- Synthesis : Synthesized via solid/solution-phase methods (yield: 59–75%) .

Compound E : 2-((2-(5-(Trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol ()

- Structural Differences : Replaces the nitro-trifluoromethylphenyl group with a pyridinyl ring containing a trifluoromethyl substituent.

- Impact : The pyridine nitrogen enhances coordination capacity for metal ions, making it a candidate for catalytic or sensing applications. Molecular weight (281.23 g/mol) and polarity are comparable to the target compound .

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

| Compound | Melting Point (°C) | Key Stabilizing Features | Evidence ID |

|---|---|---|---|

| Target Compound | Not reported | Nitro/CF₃ groups enhance resonance | [17] |

| (E)-4,5-Dimethyl derivative | >150 | Steric shielding by methyl groups | [11, 18] |

| SB-1 (methoxy derivative) | 134–138 | Methoxy improves crystallinity | [4] |

| Pyrazinyl analogue | Not reported | Planar π-system | [12] |

Spectral Signatures

- IR Spectroscopy: All compounds show characteristic N–H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) stretches. The target compound’s nitro group exhibits asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹ .

- NMR: The phenol proton in the target compound appears downfield (δ ~10–12 ppm) due to hydrogen bonding, similar to SB-1 (δ 10.2 ppm) .

Computational and Theoretical Insights

- DFT Studies: Comparative DFT analyses () highlight that electron-withdrawing groups (e.g., –NO₂, –CF₃) lower the HOMO-LUMO gap, enhancing reactivity. The target compound’s Fukui function predicts electrophilic attack at the hydrazone nitrogen .

- Toxicity Prediction : QSAR models for Compound B suggest mutagenicity risks due to the phenylhydrazone moiety, a concern shared by the target compound .

Biological Activity

The compound (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol, often referred to in research as a hydrazone derivative, has garnered attention due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H12F3N3O3

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a hydrazone linkage, which is known for its biological reactivity and potential pharmacological applications.

Biological Activity Overview

Research has indicated that hydrazone derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in several areas:

-

Antimicrobial Activity :

- A study reported that similar hydrazone compounds demonstrated moderate to good antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics .

- Table 1 : Antimicrobial Activity of Hydrazone Derivatives

Compound Bacterial Strain MIC (µg/mL) A E. coli 32 B S. aureus 16 C P. aeruginosa 64

-

Antiviral Activity :

- Research involving N-Heterocycles has shown that compounds with similar structures can inhibit viral replication effectively. For example, they have been tested against the dengue virus with promising results .

- Table 2 : Antiviral Efficacy of Related Compounds

Compound Virus Type EC50 (µM) D Dengue 10 E Influenza 5

-

Anticancer Properties :

- Some hydrazone derivatives have been studied for their cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell proliferation in breast cancer cells with an IC50 value of 20 µM .

- Table 3 : Cytotoxicity Against Cancer Cell Lines

Compound Cell Line IC50 (µM) F MCF-7 20 G HeLa 15

Mechanistic Studies

The mechanisms underlying the biological activities of hydrazone compounds often involve interaction with cellular targets:

- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, impacting metabolic pathways crucial for microbial and viral survival.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation evaluated the antimicrobial efficacy of synthesized hydrazones against multi-drug resistant strains of bacteria. The study concluded that certain modifications in the hydrazone structure significantly enhanced antimicrobial potency. -

Case Study on Antiviral Action :

Another study focused on the antiviral action of a structurally similar compound against the herpes simplex virus (HSV). Results indicated a substantial reduction in viral load in treated cells compared to controls.

Q & A

Q. What are the standard synthetic protocols for preparing (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol, and what critical parameters influence reaction yield and purity?

The synthesis typically involves condensation between a substituted acetophenone derivative (e.g., 2-hydroxy-4-(trifluoromethyl)acetophenone) and 2-nitro-4-(trifluoromethyl)phenylhydrazine under alkaline conditions. Key parameters include:

- pH control (alkaline medium to deprotonate the hydrazine and promote nucleophilic attack) .

- Solvent selection (methanol or ethanol for solubility and reaction homogeneity) .

- Temperature (reflux conditions to accelerate kinetics without decomposing sensitive functional groups like nitro or trifluoromethyl) .

Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the (E)-isomer selectively .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

A multi-technique approach is essential:

- IR spectroscopy : Identifies key functional groups (e.g., phenolic O-H stretch at ~3200–3500 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

- 1H/13C NMR : Confirms proton environments (e.g., hydrazone CH=N protons at δ 8–9 ppm) and carbon backbone .

- Mass spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- UV-Vis : Detects π→π* transitions in the hydrazone chromophore (λmax ~250–375 nm) .

Cross-referencing data with computational predictions (e.g., DFT-generated spectra) enhances reliability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and tautomeric stability of this hydrazone derivative?

DFT calculations (e.g., B3LYP/6-31G*) can:

- Model tautomeric equilibria (e.g., keto-enol or hydrazone-azo forms) by comparing Gibbs free energies .

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer behavior .

- Simulate IR/NMR spectra for direct comparison with experimental data, resolving ambiguities in structural assignments .

For accurate results, optimize geometry in solvent environments (e.g., PCM model for methanol) to account for solvation effects .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine NMR with X-ray crystallography (if single crystals are obtainable) to confirm bond connectivity .

- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or DFT-based molecular dynamics .

- Isotopic labeling : Use deuterated solvents or 15N-labeled hydrazines to simplify complex splitting patterns in NMR .

Q. How can QSAR models assess the mutagenic potential of this compound?

Employ tools like the EPA’s T.E.S.T. software to:

- Input the compound’s SMILES string and run consensus QSAR models (e.g., hierarchical clustering, FDA/WHO-aligned algorithms).

- Predict Ames test outcomes (mutagenicity) based on structural alerts (e.g., nitro groups, hydrazone moieties) .

- Validate predictions with in vitro assays (e.g., bacterial reverse mutation tests) for high-risk candidates .

Q. What considerations are essential when designing biological activity studies for this compound?

- Solubility optimization : Use DMSO or cyclodextrin complexes to enhance bioavailability .

- Assay selection : Prioritize target-specific assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT) based on structural analogs (e.g., hydrazones with known bioactivity) .

- In silico docking : Pre-screen against protein targets (e.g., bacterial enzymes or cancer-related kinases) to guide experimental focus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.